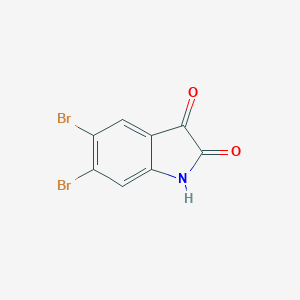

5,6-Dibromoindoline-2,3-dione

説明

5,6-Dibromoindoline-2,3-dione is a compound that is structurally related to various isoindoline derivatives, which have been studied for their interesting biological activities and potential use in pharmacokinetics and pharmacodynamics. Although the provided papers do not directly discuss 5,6-Dibromoindoline-2,3-dione, they do provide insights into similar compounds that can help infer the properties and behaviors of 5,6-Dibromoindoline-2,3-dione.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of suitable precursors under reflux conditions, followed by crystallization. For example, the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione involved refluxing a mixture of 5-bromoisobenzofuran-1,3-dione, ethaneamine solution, and triethylamine in toluene, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . This suggests that a similar approach could be used for synthesizing 5,6-Dibromoindoline-2,3-dione, with appropriate adjustments to the starting materials.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by planar molecules that can form dimers through hydrogen bonding. For instance, 4,5-Dibromophthalimide forms centrosymmetric dimers linked by both N-H...O and C-H...O hydrogen bonds . This indicates that 5,6-Dibromoindoline-2,3-dione may also exhibit similar dimerization behavior, which could be confirmed through crystallographic studies.

Chemical Reactions Analysis

Isoindoline derivatives can interact with biological molecules, as evidenced by the study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione's binding to bovine serum albumin (BSA). The binding was characterized by static quenching of BSA's intrinsic fluorescence and was found to be spontaneous and enthalpy-driven . This suggests that 5,6-Dibromoindoline-2,3-dione could potentially undergo similar interactions with proteins, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can be deduced from their crystal structures and interaction studies. The crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione revealed weak C-H...O hydrogen bonds stabilizing the structure . The interaction of isoindoline derivatives with proteins can lead to alterations in the protein's secondary structure, as seen in the case of BSA . These findings can be extrapolated to suggest that 5,6-Dibromoindoline-2,3-dione may have similar stabilizing hydrogen bonds in its crystal structure and could induce changes in protein conformation upon binding.

科学的研究の応用

Synthesis and Optical Properties

Compounds structurally related to 5,6-Dibromoindoline-2,3-dione, such as diketopyrrolopyrroles (DPPs), have been extensively studied for their synthesis, reactivity, and optical properties. These compounds exhibit remarkable utility spanning high-quality pigments to fluorescence imaging due to their outstanding stability and near-unity fluorescence quantum yield. The research on DPPs suggests potential applications of 5,6-Dibromoindoline-2,3-dione in developing advanced materials for electronic and photonic devices (Grzybowski & Gryko, 2015).

Antioxidant Activity Detection

Another relevant application comes from the broader field of detecting antioxidant activity, where various assays are employed to evaluate the scavenging capacity of compounds. While 5,6-Dibromoindoline-2,3-dione itself is not mentioned, the methodologies used for assessing antioxidant properties of compounds could be applicable to it, provided it possesses antioxidant activity (Munteanu & Apetrei, 2021).

Environmental Impact and Remediation

Research into halogenated carbazoles, closely related to halogenated indoline dyes, sheds light on the environmental fate of such compounds. 5,6-Dibromoindoline-2,3-dione, by analogy, could have implications in environmental science, particularly concerning its persistence, potential toxicity, and the pathways through which it may be degraded or remediated in natural settings (Parette et al., 2015).

Pharmacological Interests

In the pharmacological domain, the study of N-sulfonylamino azinones showcases the significance of structural moieties similar to 5,6-Dibromoindoline-2,3-dione for developing compounds with diuretic, antihypertensive, and anticancer activities. Such research underlines the potential medical relevance of 5,6-Dibromoindoline-2,3-dione in designing new therapeutic agents (Elgemeie et al., 2019).

Safety And Hazards

The safety information for 5,6-Dibromoindoline-2,3-dione includes precautionary statements such as P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

将来の方向性

特性

IUPAC Name |

5,6-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIYOAMJNNOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496029 | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromoindoline-2,3-dione | |

CAS RN |

17826-05-0 | |

| Record name | 5,6-Dibromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)